Potassium trifluoro((2-(methoxycarbonyl)tetrahydrofuran-2-yl)methyl)borate
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Overview
Description
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide is a specialized organoboron compound. It is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide typically involves the reaction of the corresponding boronic acid or ester with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require mild temperatures and can be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various boronic acids, esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. This process involves the transfer of the trifluoroborate group to the palladium catalyst, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide: Similar in structure but with a different substituent on the aromatic ring.
Potassium 2-methoxyphenyltrifluoroborate: Another trifluoroborate compound with a methoxy group on the phenyl ring.
Uniqueness
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborate compounds. Its oxolan-2-ylmethyl group offers unique steric and electronic properties, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C7H11BF3KO3 |
---|---|
Molecular Weight |
250.07 g/mol |
IUPAC Name |
potassium;trifluoro-[(2-methoxycarbonyloxolan-2-yl)methyl]boranuide |
InChI |
InChI=1S/C7H11BF3O3.K/c1-13-6(12)7(3-2-4-14-7)5-8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
InChI Key |
QGTXRFVBEPQGEG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCCO1)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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